Cas no 20434-22-4 (6-bromohexan-3-one)

6-bromohexan-3-one structure
6-bromohexan-3-one structure
商品名:6-bromohexan-3-one
CAS番号:20434-22-4
MF:C6H11OBr
メガワット:179.05494
CID:1393755
PubChem ID:11805318

6-bromohexan-3-one 化学的及び物理的性質

名前と識別子

    • 3-Hexanone, 6-bromo-
    • 6-bromohexan-3-one

計算された属性

  • せいみつぶんしりょう: 177.99933

じっけんとくせい

  • PSA: 17.07

6-bromohexan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-180750-0.25g
6-bromohexan-3-one
20434-22-4 95%
0.25g
$325.0 2023-09-19
TRC
B519180-50mg
6-bromohexan-3-one
20434-22-4
50mg
$ 160.00 2022-06-07
TRC
B519180-10mg
6-bromohexan-3-one
20434-22-4
10mg
$ 50.00 2022-06-07
Enamine
EN300-180750-0.5g
6-bromohexan-3-one
20434-22-4 95%
0.5g
$512.0 2023-09-19
Enamine
EN300-180750-5g
6-bromohexan-3-one
20434-22-4 95%
5g
$1903.0 2023-09-19
A2B Chem LLC
AB05362-100mg
3-Hexanone, 6-bromo-
20434-22-4 95%
100mg
$275.00 2024-04-20
A2B Chem LLC
AB05362-500mg
3-Hexanone, 6-bromo-
20434-22-4 95%
500mg
$574.00 2024-04-20
A2B Chem LLC
AB05362-50mg
3-Hexanone, 6-bromo-
20434-22-4 95%
50mg
$197.00 2024-04-20
A2B Chem LLC
AB05362-1g
3-Hexanone, 6-bromo-
20434-22-4 95%
1g
$726.00 2024-04-20
Aaron
AR002A5A-250mg
3-Hexanone, 6-bromo-
20434-22-4 95%
250mg
$472.00 2025-01-21

6-bromohexan-3-one 関連文献

6-bromohexan-3-oneに関する追加情報

Recent Advances in the Application of 6-Bromohexan-3-one (CAS: 20434-22-4) in Chemical Biology and Pharmaceutical Research

6-Bromohexan-3-one (CAS: 20434-22-4) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo and ketone functional groups, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, medicinal chemistry, and bioconjugation strategies, highlighting its importance in the development of novel therapeutics and research tools.

A recent study published in the Journal of Medicinal Chemistry investigated the use of 6-bromohexan-3-one as a precursor for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that the bromo group of 6-bromohexan-3-one could be efficiently substituted with nucleophiles, enabling the rapid generation of diverse compound libraries. These libraries were screened against a panel of PPIs, leading to the identification of several promising lead compounds with nanomolar affinity. The study underscores the potential of 6-bromohexan-3-one as a valuable scaffold in drug discovery.

In another study, researchers utilized 6-bromohexan-3-one to develop a novel class of bioconjugation reagents. By leveraging the reactivity of the bromo group, they synthesized a series of heterobifunctional linkers capable of selectively modifying biomolecules such as proteins and nucleic acids. These linkers were employed in the construction of antibody-drug conjugates (ADCs), demonstrating improved stability and efficacy compared to traditional conjugation methods. The findings suggest that 6-bromohexan-3-one-based linkers could enhance the design and performance of next-generation biotherapeutics.

Furthermore, advancements in synthetic methodologies have expanded the utility of 6-bromohexan-3-one in medicinal chemistry. A recent report in Organic Letters described a one-pot, multi-component reaction involving 6-bromohexan-3-one, enabling the efficient synthesis of complex heterocyclic frameworks. These frameworks are of particular interest in the development of kinase inhibitors and GPCR modulators, offering new avenues for targeting challenging disease pathways. The study highlights the compound's role in streamlining synthetic routes and accelerating drug discovery efforts.

Despite these promising developments, challenges remain in the optimization of 6-bromohexan-3-one-derived compounds for clinical applications. Issues such as metabolic stability, pharmacokinetics, and off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and advanced screening techniques. Collaborative efforts between academic and industrial researchers are expected to drive innovation in this area, paving the way for the translation of 6-bromohexan-3-one-based discoveries into therapeutic solutions.

In conclusion, 6-bromohexan-3-one (CAS: 20434-22-4) continues to emerge as a pivotal tool in chemical biology and pharmaceutical research. Its versatility in synthesis, bioconjugation, and drug discovery underscores its potential to contribute to the development of novel therapeutics and research methodologies. As the field progresses, further exploration of its applications and optimization strategies will be essential to unlocking its full potential.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.